Monoethylglycinexylidide-Hydrochlorid

Übersicht

Beschreibung

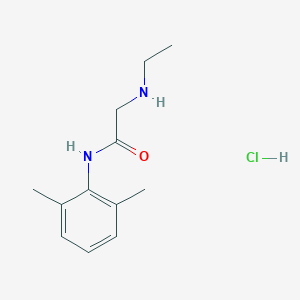

Monoethylglycinexylidide hydrochloride is the hydrochloride salt of monoethylglycinexylidide. It contains a monoethylglycinexylidide.

Wissenschaftliche Forschungsanwendungen

Leberfunktionstests

Monoethylglycinexylidide (MEGX) ist ein Metabolit von Lidocain, und seine Bildung wird beim Menschen durch das Cytochrom-P450-Enzym CYP3A4 katalysiert. Die hepatische Umwandlung von Lidocain zu MEGX hat zur Entwicklung des MEGX-Tests geführt, der die Serum-MEGX-Konzentrationen als Echtzeittest der Leberfunktion misst .

Pharmakokinetik

Eine neuartige Bioanalytikmethode zur gleichzeitigen Bestimmung von Lidocain, MEGX und GX (einem weiteren Metaboliten) wurde für die pharmakokinetische (PK) Bewertung entwickelt. Dies beinhaltet die Erstellung eines PK-Modells für Lidocain und seine Metaboliten nach Verabreichung, was für das Verständnis des Arzneimittelverhaltens im Körper entscheidend sein kann .

Bewertung von topischen Anästhetika

MEGX wird verwendet, um die Absorption und Wirksamkeit von topischen Anästhetika zu bewerten. Durch die Messung der Serumspiegel von Lidocain und MEGX können Forscher die Leistung verschiedener Anästhetika-Formulierungen vergleichen, die auf die Haut aufgetragen werden .

Wirkmechanismus

Target of Action

Monoethylglycinexylidide (MEGX) is a metabolite of Lidocaine . It primarily targets sodium channels and glycine transporter 1 (GlyT1) . Sodium channels play a crucial role in the conduction of nerve impulses, while GlyT1 is responsible for controlling the synaptic glycine concentration .

Mode of Action

MEGX, similar to Lidocaine, acts by blocking sodium channels, thereby inhibiting the initiation and conduction of nerve impulses . This results in a numbing effect on the local tissues where the medication is applied . Additionally, MEGX inhibits GlyT1 function, reducing glycine uptake . This inhibition occurs at clinically relevant concentrations .

Biochemical Pathways

The formation of MEGX from Lidocaine involves the process of oxidative N-deethylation, which is carried out by liver cytochrome P-450 enzymes . This pathway leads to the production of MEGX, which then exerts its effects on sodium channels and GlyT1 .

Pharmacokinetics

The pharmacokinetics of MEGX is closely tied to that of its parent compound, Lidocaine. Lidocaine is completely absorbed following parenteral administration, with its rate of absorption depending on various factors such as the site of administration and the presence or absence of a vasoconstrictor agent . The terminal half-life of Lidocaine is approximately 3.78 hours . MEGX, being a metabolite of Lidocaine, follows similar pharmacokinetic principles .

Result of Action

The primary result of MEGX’s action is the induction of local anesthesia, owing to its ability to block sodium channels . By inhibiting GlyT1, MEGX also impacts the glycinergic system, which could contribute to its analgesic effects .

Action Environment

The action of MEGX is influenced by the environment within the body. For instance, the presence of liver cytochrome P-450 enzymes is crucial for the formation of MEGX from Lidocaine . Furthermore, the efficacy and stability of MEGX could potentially be affected by various physiological factors such as blood flow, tissue pH, and the presence of other substances that may interact with MEGX .

Biochemische Analyse

Biochemical Properties

Monoethylglycinexylidide hydrochloride interacts with cytochrome P-450 enzymes in the liver . These enzymes play a crucial role in the oxidative metabolism of the compound .

Cellular Effects

As a metabolite of Lidocain, it may share some of its parent compound’s effects on cells, such as local anesthetic action .

Molecular Mechanism

Monoethylglycinexylidide hydrochloride exerts its effects at the molecular level through interactions with cytochrome P-450 enzymes . These enzymes facilitate the oxidative metabolism of the compound, transforming it into its active form .

Metabolic Pathways

Monoethylglycinexylidide hydrochloride is involved in the metabolic pathway of Lidocain, undergoing oxidative N-deethylation by liver cytochrome P-450 enzymes .

Biologische Aktivität

Monoethylglycinexylidide hydrochloride (MEGX) is a significant metabolite of lidocaine, primarily formed through oxidative N-deethylation in the liver. This compound has garnered attention due to its biological activity, particularly in relation to its pharmacokinetic properties, therapeutic efficacy, and potential toxicity. This article explores the biological activity of MEGX, supported by data tables and research findings.

Overview of Monoethylglycinexylidide

- Chemical Structure : MEGX is chemically described as N-(2,6-dimethylphenyl)-N2-ethylglycinamide hydrochloride.

- Molecular Formula : C₁₂H₁₉ClN₂O

- Molecular Weight : 242.75 g/mol

- CAS Number : 7729-94-4

MEGX is recognized for being approximately 80-90% as potent as lidocaine, which positions it as a relevant compound in both therapeutic and toxicological contexts .

Pharmacokinetics

The pharmacokinetic profile of MEGX is crucial for understanding its biological activity. Several studies have characterized its absorption, distribution, metabolism, and excretion (ADME) properties.

| Parameter | Lidocaine | Monoethylglycinexylidide |

|---|---|---|

| (µg/mL) | 2.12 ± 0.81 | 0.31 ± 0.32 |

| (h) | 0.33 ± 0.11 | 1.53 ± 0.61 |

| AUC (µg/mL·h) | 3.12 ± 1.09 | 1.34 ± 1.20 |

| Terminal half-life (h) | 1.71 ± 0.51 | 3.22 ± 1.21 |

| Mean residence time (h) | 1.59 ± 0.36 | 4.67 ± 1.34 |

The table above illustrates that MEGX has a longer half-life and mean residence time compared to lidocaine, indicating prolonged effects in the body .

Hepatic Function Indicator

MEGX serves as a sensitive biomarker for hepatic function, particularly in liver transplant scenarios. Its formation is directly correlated with liver microsomal activity, making it a valuable indicator in assessing liver health .

Case Studies

-

Chronic Hepatitis and Cirrhosis :

A study involving 284 patients demonstrated that MEGX formation can differentiate between chronic hepatitis and cirrhosis based on liver function tests and histological scoring . The study highlighted that patients with lower MEGX levels exhibited more severe liver dysfunction. -

Liposuction Procedures :

In a clinical setting involving liposuction, researchers monitored plasma concentrations of lidocaine and MEGX in five female volunteers post-procedure. The findings indicated that MEGX levels peaked at a delayed rate compared to lidocaine, suggesting prolonged exposure to the metabolite which may influence post-operative recovery and pain management strategies .

Toxicity Profile

Despite its therapeutic benefits, MEGX also poses potential toxicity risks similar to lidocaine. High doses can lead to adverse effects such as convulsions in animal models . Monitoring MEGX levels is essential during procedures involving lidocaine to mitigate risks associated with systemic toxicity.

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXFVVHMUVBVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC1=C(C=CC=C1C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7729-94-4 | |

| Record name | Norlidocaine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.